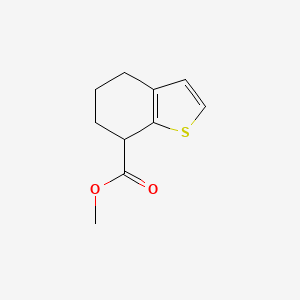

methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTVBBDWXGWBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Hydrogenation

The synthesis begins with p-nitrostyrene or analogous aromatic precursors, which undergo catalytic hydrogenation to form a partially saturated intermediate. Hydrogenation is typically performed under 3–5 atm H₂ pressure using palladium-on-carbon (Pd/C) or Raney nickel catalysts in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate. This step reduces nitro groups to amines while preserving the aromatic backbone, achieving conversions exceeding 85%.

Thiophene Ring Formation via Cyclization

The hydrogenated intermediate is subjected to cyclization with thiol-containing reagents like mercaptoacetic acid or thiourea derivatives. This step is conducted in refluxing toluene or xylene (110–140°C) under acidic conditions, often using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by dehydration to form the benzothiophene core. Yields for this step range from 65–78%, with purity dependent on chromatographic separation using silica gel and ethyl acetate/hexane eluents.

Esterification and Final Purification

The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂). This step achieves near-quantitative conversion when performed at 60–70°C for 6–8 hours. Excess methanol is removed via rotary evaporation, and the crude product is purified through recrystallization from ethanol/water mixtures, yielding 89–92% pure methyl ester.

Lithiation-Carbonation Pathway

Lithiation of Tetrahydrobenzothiophene Precursors

A halogenated precursor, such as 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran at –78°C. This generates a reactive lithium enolate, which is stabilized by coordinating solvents. The lithiation step requires strict temperature control to prevent side reactions, with optimal yields (72–80%) achieved using 1.2 equivalents of n-BuLi.

Carbon Dioxide Quenching

The lithium intermediate is quenched with gaseous CO₂, forming a carboxylate salt. This exothermic reaction is performed at –20°C to 0°C to mitigate decarboxylation. The resulting salt is acidified with hydrochloric acid (HCl) to liberate the free carboxylic acid, which is extracted into toluene or ethyl acetate.

Methyl Ester Formation

The carboxylic acid is esterified using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. Dimethylformamide (DMF) is employed as a solvent at 50°C for 12 hours, achieving 85–90% conversion. Purification via vacuum distillation removes excess methyl iodide, yielding the final product with >95% purity.

One-Pot Tandem Synthesis

Integrated Hydrogenation and Cyclization

This method combines hydrogenation and cyclization in a single reactor to minimize intermediate isolation. A mixture of p-nitrostyrene, thioglycolic acid, and 5% Pd/C in ethanol is heated at 80°C under 4 atm H₂ for 24 hours. The tandem process leverages in situ generation of amines and thiols, directly forming the benzothiophene skeleton. Yields are moderate (58–64%) due to competing side reactions, but the method reduces processing time by 40% compared to sequential approaches.

Solvent and Catalyst Optimization

Screening studies identify 2-propanol as the optimal solvent, improving reaction homogeneity and catalyst longevity. Adding 0.1 equivalents of hydrobromic acid (HBr) accelerates cyclization kinetics, boosting yields to 71%. Catalyst recycling is feasible for up to three cycles without significant activity loss.

Comparative Analysis of Preparation Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 68–75 | 70–78 | 58–64 |

| Reaction Time (h) | 18–24 | 20–28 | 24 |

| Purification Complexity | High | Moderate | Low |

| Scalability | Limited | High | Moderate |

Method 2 offers the best balance of yield and scalability, albeit requiring cryogenic conditions. Method 3 is preferable for rapid synthesis despite lower yields, while Method 1 remains useful for small-scale applications demanding high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate serves as an important intermediate for synthesizing bioactive compounds. Its structural features allow for modifications that can enhance biological activity or improve solubility.

Case Studies

- Synthesis of Bioactive Compounds : Research indicates that derivatives of this compound can be synthesized to develop new pharmaceuticals targeting various diseases. For instance, modifications of the benzothiophene moiety have been explored to improve anti-inflammatory and analgesic properties.

- Interaction Studies : Investigations into the compound's reactivity with biological targets have shown promising results. These studies are crucial for assessing its safety and efficacy in potential medicinal applications.

Agricultural Chemistry

The compound also holds potential in agricultural chemistry. Its unique structure may contribute to the development of new agrochemicals aimed at pest control or plant growth regulation.

Applications in Agrochemicals

- Pesticide Development : The compound's reactivity allows for modifications that could lead to the development of novel pesticides with improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer research, the compound’s derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Methyl 2-Chloro-4,5,6,7-Tetrahydro-1-Benzothiophene-7-Carboxylate

Key Differences :

- Molecular Weight : The chlorine atom increases the molecular weight by ~20.45 g/mol, which may marginally affect solubility and melting points.

- Synthetic Utility : The chlorine substituent offers a site for further functionalization (e.g., Suzuki-Miyaura coupling), whereas the parent compound lacks such a handle .

Table 1: Comparative Data for Benzothiophene Derivatives

| Property | Methyl 4,5,6,7-Tetrahydro-1-Benzothiophene-7-Carboxylate | Methyl 2-Chloro-4,5,6,7-Tetrahydro-1-Benzothiophene-7-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂S | C₁₀H₁₁ClO₂S |

| Molecular Weight (g/mol) | ~210.26 | 230.71 |

| Key Functional Groups | Ester, benzothiophene | Ester, benzothiophene, chlorine substituent |

| Potential Reactivity | Ester hydrolysis, hydrogen bonding | Ester hydrolysis, nucleophilic substitution at Cl site |

Benzodithiazine Carboxylate Derivatives (Compounds 15 and 16)

Compounds 15 and 16 () are benzodithiazine derivatives with methyl carboxylate groups and hydroxybenzylidene hydrazine substituents. Key contrasts include:

- Core Structure : Benzodithiazine vs. benzothiophene. The former contains two sulfur atoms and a sulfonyl group (SO₂), increasing polarity and hydrogen-bonding capacity compared to the single sulfur in benzothiophene.

- Spectroscopic Data :

- IR Spectroscopy : The ester carbonyl (C=O) stretch in compound 15 appears at 1715 cm⁻¹ , consistent with typical ester groups. The benzothiophene analog would exhibit similar absorption, but the absence of sulfonyl groups (SO₂ stretches at 1130–1340 cm⁻¹ in benzodithiazines) simplifies its IR profile .

- NMR Spectroscopy : The methyl ester group in compound 15 resonates at δ 3.92 ppm (¹H-NMR), a region typical for such substituents. Benzothiophene derivatives may show analogous shifts depending on ring current effects .

Functional Implications :

Hydrogen-Bonding and Crystallographic Behavior

Methyl carboxylates often participate in hydrogen bonding via ester oxygen atoms. While crystallographic data for the target compound are unavailable, tools like SHELXL () and ORTEP-3 () are widely used to analyze such interactions. For example, graph set analysis () could classify hydrogen-bonding motifs in related structures, such as the R₂²(8) pattern observed in carboxylate dimers .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate (MTBC) is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores the biological activity of MTBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12O2S

- Molecular Weight : 196.27 g/mol

- Purity : 95%

The compound features a tetrahydrobenzothiophene core with a carboxylate ester functional group, which is essential for its biological activity.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. In a study examining various thiophene compounds, MTBC demonstrated inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The IC50 value for MTBC was found to be comparable to other known anti-inflammatory agents .

Antimicrobial Activity

MTBC and its derivatives have been synthesized and evaluated for antimicrobial properties. A series of tetrahydrobenzothiophene derivatives were tested against various microbial strains, showing promising results. For instance, compounds derived from MTBC exhibited activity against both Gram-positive and Gram-negative bacteria .

Antidepressant Effects

In another study focusing on the psychological effects of benzothiophene derivatives, MTBC was evaluated for its potential antidepressant activity. The results indicated that MTBC could influence serotonin levels in the brain, suggesting its use as a potential treatment for depression .

The mechanisms underlying the biological activities of MTBC are multifaceted:

- Inhibition of Enzymatic Activity : The anti-inflammatory effects are primarily attributed to the inhibition of enzymes such as COX and LOX. This inhibition reduces the production of pro-inflammatory mediators .

- Modulation of Cytokine Production : MTBC has been shown to downregulate the expression of inflammatory cytokines such as TNF-α and IL-6 in cell models subjected to inflammatory stimuli .

Case Studies

- In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, administration of MTBC at a dosage of 20 mg/kg resulted in a significant reduction in paw edema compared to the control group. The study concluded that MTBC could be a viable candidate for developing new anti-inflammatory medications .

- Antimicrobial Efficacy Assessment : A series of synthesized MTBC derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like penicillin, indicating their potential as effective antimicrobial agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate?

- Methodological Answer : The compound is synthesized via cyclocondensation or multi-step functionalization. For example, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene can be prepared using 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a precursor. Reactions often involve catalysts like Fe₃O₄ nanoparticles for surface modifications or acetic acid as a solvent under reflux conditions . Key steps include:

- Cyclization : Use of morpholine or dimethylformamide (DMF) to stabilize intermediates.

- Characterization : Confirmation via NMR (e.g., δ 1.5–2.5 ppm for cyclohexene protons) and mass spectrometry (MS) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR to identify protons in the tetrahydrobenzo[b]thiophene ring (e.g., δ 2.1–2.9 ppm for methylene groups adjacent to the carbonyl) .

- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl stretching .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) for precise molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Methodological Answer :

- Catalyst Screening : Fe₃O₄ nanoparticles enhance reaction efficiency by providing a high surface area for ligand binding (e.g., 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux at 80–100°C minimizes side reactions .

Q. How can researchers resolve discrepancies in reported NMR chemical shifts?

- Methodological Answer :

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.

- Referencing Standards : Calibrate spectra against tetramethylsilane (TMS) or residual solvent peaks.

- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate, where δ 8.62 ppm corresponds to N=CH protons) .

Q. What strategies are effective in designing enzyme inhibition assays for derivatives?

- Methodological Answer :

- Assay Design : Use fluorescence-based assays for pyruvate dehydrogenase kinase (PDK1) inhibition, with ATP as a co-substrate.

- Controls : Include positive controls (e.g., dichloroacetate for PDK1 inhibition) and negative controls (solvent-only).

- Data Interpretation : Calculate IC₅₀ values using nonlinear regression of dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.